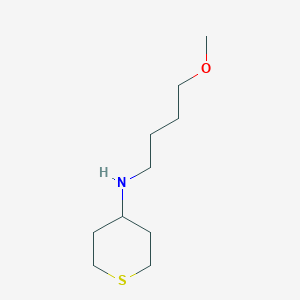
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine: is a chemical compound that belongs to the class of thiopyran derivatives It is characterized by the presence of a tetrahydrothiopyran ring substituted with an amine group and a methoxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The starting material, 4-penten-1-ol, undergoes a thiol-ene reaction with hydrogen sulfide to form tetrahydrothiopyran.
Introduction of the Amine Group: The tetrahydrothiopyran is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Attachment of the Methoxybutyl Side Chain: The final step involves the alkylation of the amine group with 4-methoxybutyl bromide or a similar reagent to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the sulfur atom, resulting in the formation of secondary amines or thiols, respectively.
Substitution: The methoxybutyl side chain can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiopyran derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amine group and thiopyran ring are structural motifs found in various pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amine group can form hydrogen bonds or ionic interactions, while the thiopyran ring can participate in hydrophobic interactions or serve as a scaffold for further modifications.
Comparison with Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: Lacks the methoxybutyl side chain, making it less versatile in certain applications.
4-Methoxybutylamine: Lacks the thiopyran ring, which reduces its potential for complex molecular interactions.
Thiopyran Derivatives: Various thiopyran derivatives with different substituents can be compared based on their chemical reactivity and applications.
Uniqueness: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is unique due to the combination of the thiopyran ring, amine group, and methoxybutyl side chain. This combination imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(4-methoxybutyl)thian-4-amine |
InChI |
InChI=1S/C10H21NOS/c1-12-7-3-2-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
InChI Key |
AXZHTKJTFAIANH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


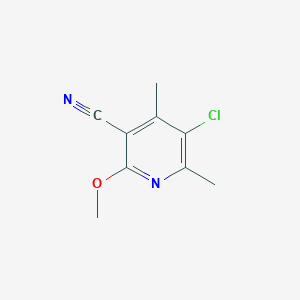
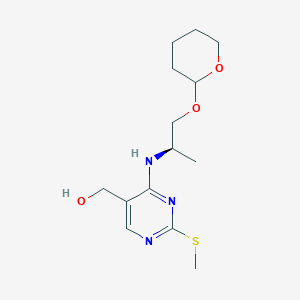
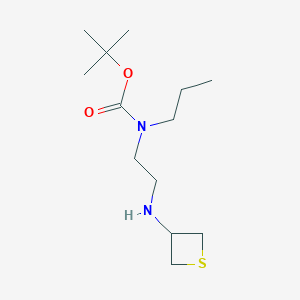

![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
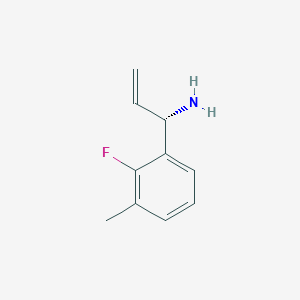
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)

![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)

![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
